Deshydroxypropyl Silodosin
CAS No.:
Cat. No.: VC0199445
Molecular Formula: C₂₂H₂₆F₃N₃O₃
Molecular Weight: 437.46
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₂H₂₆F₃N₃O₃ |
|---|---|
| Molecular Weight | 437.46 |
Introduction
Chemical Structure and Properties
Chemical Structure and Identifiers
Deshydroxypropyl Silodosin maintains the core structure of Silodosin with specific modifications. The IUPAC name, (R)-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide, reflects its complex molecular architecture . The compound features an indoline core with a carboxamide group at position 7, connected to a chiral propyl chain at position 5 that bears an amino group linked to a phenoxy moiety with a trifluoroethoxy substituent .
Table 1. Chemical Identifiers of Deshydroxypropyl Silodosin
| Parameter | Value |
|---|---|
| IUPAC Name | (R)-5-(2-((2-(2-(2,2,2-Trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide |
| Molecular Formula | C₂₂H₂₆F₃N₃O₃ |
| Molecular Weight | 437.46 g/mol |
| CAS Number | Not Available/2755910-23-5 |
| Synonyms | KDM-3289, Deshydroxypropyl Silodosin |
| InChIKey | YEMPGANJNSGFHQ-CQSZACIVSA-N |
Physical and Chemical Properties
Deshydroxypropyl Silodosin possesses distinct physical and chemical properties that influence its behavior in biological systems and analytical procedures. The molecule contains three nitrogen atoms, three oxygen atoms, and three fluorine atoms, contributing to its unique chemical reactivity profile . Its structural characteristics, including the chiral center, make it an interesting subject for stereochemical and structure-activity relationship studies in pharmacological research.
When compared to the parent compound Silodosin, Deshydroxypropyl Silodosin differs primarily in the absence of the hydroxypropyl group, which affects its solubility, lipophilicity, and pharmacokinetic properties. These differences have implications for its distribution, metabolism, and excretion in biological systems.
Table 2. Comparison of Properties Between Deshydroxypropyl Silodosin and Silodosin
| Property | Deshydroxypropyl Silodosin | Silodosin |
|---|---|---|
| Molecular Formula | C₂₂H₂₆F₃N₃O₃ | C₂₅H₃₂F₃N₃O₄ |
| Molecular Weight | 437.46 g/mol | 495.53 g/mol |
| Structural Difference | Lacks hydroxypropyl group | Contains hydroxypropyl group |
| Pharmacological Activity | Alpha-1A adrenergic receptor antagonist (weaker) | Selective Alpha-1A adrenergic receptor antagonist |
Relation to Silodosin
Metabolic Pathway
Deshydroxypropyl Silodosin represents one of the metabolites formed during the biotransformation of Silodosin in the body. The metabolism of Silodosin involves several pathways, with glucuronidation being the primary route, catalyzed by UDP-glucuronosyltransferase 2B7 (UGT2B7) . The second major pathway involves dehydrogenation catalyzed by alcohol and aldehyde dehydrogenases, which leads to the formation of KMD-3293 .
In addition to these main pathways, Silodosin undergoes several other transformations, including dealkylation, which can result in the formation of Deshydroxypropyl Silodosin (KMD-3289) . This metabolite represents the product of a specific structural modification of the parent compound and provides insights into the metabolic fate of Silodosin in biological systems.
Pharmacological Significance
Silodosin itself works by blocking alpha-1A adrenoreceptors in the prostate, bladder, and urethra, thereby relaxing the smooth muscles in these organs and improving urinary flow . It has high affinity for the alpha-1A adrenergic receptor and demonstrates tissue selectivity, which contributes to its favorable efficacy and safety profile .
Table 3. Pharmacological Comparison of Silodosin and Its Metabolites
| Compound | Receptor Activity | Relative Potency | Main Formation Route |
|---|---|---|---|
| Silodosin | Alpha-1A adrenergic receptor antagonist | 100% (reference) | Parent compound |
| Silodosin Glucuronide | Alpha-1A adrenergic receptor antagonist | ~12.5% of parent | Glucuronidation (UGT2B7) |
| KMD-3293 | Negligible pharmacological activity | Minimal | Dehydrogenation |
| Deshydroxypropyl Silodosin (KMD-3289) | Alpha-1A adrenergic receptor antagonist | Not fully characterized | Dealkylation |
| Hazard Category | Classification | Potential Effects |
|---|---|---|
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage; may cause irreversible damage |
| Reproductive Toxicity | Category 1A | May damage fertility or the unborn child |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation; may cause drowsiness or dizziness |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to organs through prolonged or repeated exposure |
These toxicological findings emphasize the importance of strict quality control measures to limit the presence of Deshydroxypropyl Silodosin as an impurity in pharmaceutical preparations of Silodosin. They also highlight the need for comprehensive safety assessments when developing analytical methods that involve handling this compound.
Analytical Applications
Deshydroxypropyl Silodosin serves important analytical functions in pharmaceutical research and quality control. As a potential impurity in Silodosin formulations, its detection and quantification are essential for ensuring drug safety and efficacy . Regulatory authorities like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) establish limits for such impurities, necessitating reliable analytical methods for their measurement .
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